Cardanol (Mixture)

Description

Significance of Renewable Feedstocks in Contemporary Chemical Science

The chemical industry is increasingly moving away from its heavy reliance on finite fossil fuels and towards renewable feedstocks. This transition is driven by growing environmental concerns, the need to reduce greenhouse gas emissions, and the desire for a more sustainable and circular economy. Renewable feedstocks, such as biomass from plants, offer a number of advantages. They are readily available, often biodegradable, and can be replenished on a human timescale. The use of these resources can minimize environmental impact, reduce production costs, and in many cases, lead to the development of novel products with unique properties.

Origins and Extraction from Cashew Nut Shell Liquid (CNSL)

Cardanol (B1251761) is a primary component of Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew nut processing industry. CNSL is a dark, viscous liquid found in the honeycomb structure of the cashew nut shell. The composition of CNSL varies depending on the extraction method.

There are two main types of CNSL:

Natural CNSL: Extracted using solvent or non-polar methods, it is primarily composed of anacardic acid (60-70%), cardol (10-20%), and a small amount of cardanol (<10%).

Technical CNSL: Obtained through heat-based extraction methods like roasting, which causes the decarboxylation of anacardic acid, converting it into cardanol. Technical CNSL is therefore rich in cardanol (60-80%) and also contains cardol (10-20%).

The separation of cardanol from other components of CNSL, particularly the toxic cardol, is crucial for its industrial applications. Various methods have been developed for this purpose, including solvent extraction and column chromatography. One common laboratory and industrial method involves dissolving technical CNSL in a mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) and then extracting the cardanol using a non-polar solvent like hexane.

Table 1: Typical Composition of Natural and Technical CNSL

| Component | Natural CNSL (%) | Technical CNSL (%) |

| Anacardic Acid | 60-70 | Traces |

| Cardanol | <10 | 60-80 |

| Cardol | 10-20 | 10-20 |

| Polymeric Material | Remainder | Remainder |

Historical Context of Cardanol Research and Development

The commercial potential of CNSL was first recognized in the early 20th century. In 1926, Dr. M. T. Harvey imported the first commercial quantity of CNSL to the United States. His research, in collaboration with the Irvington Varnish and Insulator Company, led to the development of the first major application for CNSL: friction particles for the brake lining industry in the 1930s.

The commercial production of cardanol began around 1953, opening up new avenues for product development. In 1954, the monoglycidyl ether of cardanol was developed, which found extensive use in epoxy chemistry. The 1970s saw the development of phenalkamines, amine functional curing agents based on CNSL. Today, Cardolite Corporation, a successor to these early pioneers, is the world's largest producer of cardanol and continues to innovate, developing new derivatives for various applications.

Overview of Cardanol's Role as a Platform Chemical

Cardanol's unique chemical structure, with its reactive phenolic hydroxyl group and a long, unsaturated C15 alkyl chain, makes it an incredibly versatile platform chemical. This structure allows for a wide range of chemical modifications, leading to the synthesis of numerous valuable derivatives. Cardanol can be used as a bio-based substitute for phenol (B47542) in many applications, often with equivalent or superior performance.

Its applications are extensive and continue to grow, spanning various industries:

Polymers and Resins: Cardanol is a key building block for various polymers, including phenolic resins, epoxy resins, polyurethanes, and benzoxazines. These materials find use in coatings, adhesives, laminates, and composites.

Surfactants and Emulsifiers: The dual hydrophilic (phenolic head) and hydrophobic (aliphatic tail) nature of cardanol makes it suitable for producing surfactants and emulsifiers for use in detergents and personal care products.

Coatings and Resins: Cardanol-based coatings exhibit excellent water resistance, adhesion, and thermal stability. They are used in automotive paints, varnishes, and protective coatings.

Biofuels and Lubricants: Research is ongoing into the use of cardanol as a biofuel additive and in the formulation of lubricants, where it can improve viscosity and friction-reducing properties.

Properties

Molecular Formula |

C84H132O4 |

|---|---|

Molecular Weight |

1205.9 g/mol |

IUPAC Name |

3-[(8Z,11Z)-pentadeca-8,11-dienyl]phenol;3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]phenol;3-[(Z)-pentadec-8-enyl]phenol;3-pentadecylphenol |

InChI |

InChI=1S/C21H36O.C21H34O.C21H32O.C21H30O/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h15,17-19,22H,2-14,16H2,1H3;7-8,15,17-19,22H,2-6,9-14,16H2,1H3;4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3;2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2/b;8-7-;2*5-4-,8-7- |

InChI Key |

PJFXZGHLKRCANB-BHYJQUGUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)O.CCCCCC/C=C\CCCCCCCC1=CC(=CC=C1)O.CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O.C=CC/C=C\C/C=C\CCCCCCCC1=CC(=CC=C1)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CC(=CC=C1)O.CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O.CCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O.C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O |

Origin of Product |

United States |

Structural Features and Reactivity of Cardanol Mixture

Compositional Diversity of Cardanol (B1251761) Isomers

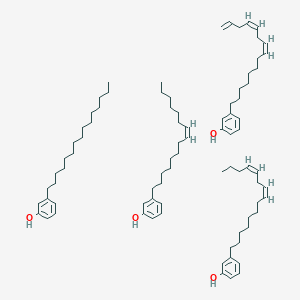

Technical grade Cardanol is not a single compound but rather a mixture of four meta-alkyl phenols. These components are distinguished by the degree of unsaturation in their C15 aliphatic side chain. The typical composition of this mixture includes saturated, mono-olefinic, di-olefinic, and tri-olefinic chains.

The relative abundance of these isomers can vary depending on the source and processing of the CNSL. However, a common distribution is approximately 5-8% saturated, 48-49% mono-olefinic, 16-17% di-olefinic, and 29-30% tri-olefinic. Another analysis of a commercial Cardanol sample reported a composition of 42% monoene, 22% diene, and 36% triene. The double bonds in the unsaturated chains are typically in the cis configuration.

The general structures of the main components of Cardanol are presented below:

| Component | Structure of the Aliphatic Side Chain |

| Saturated | -(CH₂)₁₄CH₃ |

| Mono-olefinic | -(CH₂)₇CH=CH(CH₂)₅CH₃ |

| Di-olefinic | -(CH₂)₇CH=CHCH₂CH=CH(CH₂)₂CH₃ |

| Tri-olefinic | -(CH₂)₇CH=CHCH₂CH=CHCH₂CH=CHCH₂ |

Functional Groups and Their Chemical Significance

The chemical versatility of Cardanol stems from the presence of three key functional regions: the phenolic hydroxyl group, the aromatic ring, and the unsaturated alkenyl side chain. Each of these sites offers a distinct avenue for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties.

Phenolic Hydroxyl Reactivity

The hydroxyl group attached to the aromatic ring is a primary site for chemical reactions. Its reactivity is characteristic of phenols, allowing for a range of modifications.

One of the most significant reactions is the formation of phenalkamines through the Mannich reaction. This involves the condensation of Cardanol, formaldehyde (B43269), and an amine (typically a polyamine like ethylenediamine (B42938) or diethylenetriamine). Phenalkamines are widely used as curing agents for epoxy resins, imparting fast cure times, low-temperature curing capabilities, and excellent water resistance to coatings.

The hydroxyl group can also undergo etherification and esterification reactions. For example, Cardanol can be epoxidized by reacting it with epichlorohydrin (B41342) in the presence of a base. This process introduces an epoxy group, which can then be used to create epoxy resins and other polymers.

Aromatic Ring Reactivity

The aromatic ring of Cardanol is susceptible to electrophilic substitution reactions, similar to other phenolic compounds. The hydroxyl group and the long alkyl chain direct incoming electrophiles to specific positions on the ring.

This reactivity allows for the introduction of various functional groups onto the benzene (B151609) ring, further expanding the potential applications of Cardanol. For instance, sulfonation and phosphorylation can be carried out on the aromatic ring to produce surfactants and flame retardants, respectively.

Alkenyl Side Chain Unsaturation and its Chemical Transformations

The unsaturation in the C15 side chain provides a rich platform for a variety of chemical transformations. The presence of one, two, or three double bonds allows for reactions such as polymerization, epoxidation, and hydrogenation.

The double bonds in the side chain can be polymerized to form resins. This is a key reaction in the production of friction materials, where Cardanol is polymerized and then cross-linked with formaldehyde to create durable resins for applications like vehicle brakes.

Epoxidation of the side chain's double bonds is another important transformation. This reaction, often carried out using peroxides or peroxy acids, introduces oxirane rings into the aliphatic chain. These epoxidized Cardanol derivatives can be used as reactive diluents or as primary components in bio-based epoxy resins.

Hydrogenation of the side chain can be performed to produce saturated derivatives. This process can be useful for creating more stable compounds or for synthesizing specific intermediates for other chemical processes.

Advanced Synthetic Methodologies for Cardanol Derivatization

Chemical Functionalization of the Phenolic Moiety

The phenolic hydroxyl group and the aromatic ring are primary sites for the functionalization of cardanol (B1251761), allowing for a variety of chemical transformations.

Etherification and Acylation Reactions

Etherification and acylation are common strategies to modify the phenolic hydroxyl group of cardanol. Etherification can be achieved through reaction with alkyl halides or epoxides. For instance, the reaction of cardanol with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide (B78521) yields cardanol glycidyl (B131873) ether (CGE). Optimized conditions for this reaction, using benzyl (B1604629) triethyl ammonium (B1175870) chloride as a phase transfer catalyst, can achieve yields of up to 89.1%. Another etherification route involves the reaction with 3-chloropropane-1,2-diol to introduce a diol functionality.

Acylation of the phenolic hydroxyl group leads to the formation of esters. Cardanol can be esterified with various carboxylic acids, and the length of the aliphatic chain of the acid influences the properties of the resulting product. Steglich esterification, using catalysts like EDC/DMAP, is a frequently employed method.

Alkylation Reactions (e.g., Friedel-Crafts)

Friedel-Crafts alkylation is a key method for modifying the aromatic ring of cardanol. This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with the aromatic ring, typically in the presence of a Lewis acid catalyst. The phenolic hydroxyl group in cardanol is a strong ortho-para directing group, guiding the substitution to these positions.

A notable application of this reaction is the polymerization of cardanol itself. Using a protic acid catalyst like p-toluene sulfonate, linear poly-cardanol can be synthesized through a Friedel-Crafts alkylation mechanism where the carbocation generated from the double bond of one cardanol molecule attacks the aromatic ring of another. This solvent-free reaction can produce a high molecular weight polymer.

| Catalyst | Temperature (°C) | Reaction Time (h) | Molecular Weight (Mw) | Polymerization Degree | Reference |

| p-toluene sulfonate (5%) | 100 | 2 | ~4 x 10⁴ | ~133 |

Nitration and Sulfonation of the Aromatic Ring

The aromatic ring of cardanol can undergo nitration and sulfonation, introducing nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively.

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures. The reaction of cardanol with sodium nitrate (B79036) in the presence of sulfuric acid has also been reported. Ultrasound-facilitated nitration of hydrogenated cardanol using dilute nitric acid and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been shown to selectively produce o-nitro cardanol.

Sulfonation of cardanol yields an alkyl aryl sulfonic acid, which can be converted to its metal salts. This reaction can be readily achieved by reacting cardanol with excess sulfuric acid in a halogenated solvent at ambient temperature. The resulting cardanol sulfonates have applications as surfactants.

Modifications of the Alkenyl Side Chain

The unsaturated C15 side chain of cardanol offers another avenue for derivatization, with epoxidation and hydrogenation being the most prominent strategies.

Epoxidation Reactions and Epoxide Functionalization

The double bonds in the alkenyl side chain of cardanol can be converted to epoxide groups. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. The use of hydrogen peroxide in the presence of formic acid is a sustainable method for in-situ generation of the peroxy acid. It has been noted that terminal double bonds are not effectively epoxidized by m-CPBA, whereas hydrogen peroxide shows some conversion.

The resulting epoxidized cardanol is a versatile intermediate that can undergo various ring-opening reactions. These reactions can be catalyzed by acids or bases and can introduce a variety of functional groups.

Hydrolysis: Reaction with water under acidic conditions (e.g., sulfuric or phosphoric acid) opens the epoxide ring to form diols.

Etherification: Reaction with diols like 1,4-butanediol (B3395766) in the presence of an acid catalyst results in the formation of polyols with ether linkages.

Amination: Ring-opening with amines, such as ammonium hydroxide or amine diols, yields β-hydroxylamines.

Thiol Addition: Reaction with thiols can also be used to open the epoxy ring.

| Reagent | Catalyst | Functional Group Introduced | Reference |

| Water | Sulfuric Acid/Phosphoric Acid | Diol | |

| 1,4-Butanediol | Fluoroboric Acid | Polyol with ether linkage | |

| Ammonium Hydroxide | - | β-hydroxyamine |

Hydrogenation Strategies and Catalyst Development

Hydrogenation is employed to saturate the double bonds in the alkenyl side chain of cardanol, producing hydrogenated cardanol or 3-pentadecylphenol. This process improves the stability of the molecule.

The reaction is typically carried out by bubbling hydrogen gas through cardanol in the presence of a metal catalyst at elevated temperature and pressure.

Catalysts for Hydrogenation:

Precious Metal Catalysts: Palladium (Pd), platinum (Pt), and ruthenium (Ru) are highly effective catalysts. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst.

Non-Precious Metal Catalysts: Nickel (Ni) and copper (Cu) based catalysts, such as Raney nickel, are also widely used, often for non-selective hydrogenation.

Recent research has focused on developing catalysts for the selective hydrogenation of cardanol's polyenes (diene and triene) to monoene. A heterogeneous non-precious trimetallic catalyst, Ni-Co-Cu supported on morphologically controlled alumina (B75360), has shown high selectivity for this conversion. This is significant as controlling the degree of unsaturation is crucial for applications like coatings. Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, offers a safer alternative to using high-pressure hydrogen gas.

| Catalyst | Type | Selectivity | Reference |

| Pd/C | Precious Metal | High for full saturation | |

| Raney Nickel | Non-Precious Metal | Typically non-selective | |

| Ni-Co-Cu/Al₂O₃ | Non-Precious Metal | High for polyene to monoene | |

| RuCl₃ | Precious Metal | High for polyene to monoene (transfer hydrogenation) |

Olefin Metathesis and Resulting Products

Olefin metathesis is a powerful tool for modifying the unsaturated side chain of cardanol, enabling the synthesis of novel olefins and value-added chemicals. This reaction involves the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium-based complexes.

Ethenolysis, a cross-metathesis reaction with ethylene, has been successfully applied to cardanol. This process shortens the unsaturated side chains to produce valuable smaller molecules. For instance, the ethenolysis of cardanol using a Hoveyda-Grubbs first-generation catalyst (HG1) can yield 3-(non-8-enyl)phenol with high selectivity. Subsequent isomerizing ethenolysis can then convert this product into 3-vinylphenol (B127234), a key intermediate for pharmaceuticals. The co-products of these reactions, such as 1-octene (B94956) and 1,4-cyclohexadiene, are also commercially valuable and bio-derived.

Ring-closing metathesis (RCM) has been employed for cardanol derivatives, particularly those functionalized with other unsaturated moieties. For example, cardanol-based porphyrin derivatives with two symmetric cardanol moieties have undergone RCM using a first-generation Grubbs catalyst (C627) to produce double-bridged porphyrin structures.

The choice of catalyst is crucial for the efficiency and selectivity of the metathesis reaction. Both homogeneous and heterogeneous catalysts have been explored. Homogeneous catalysts like Grubbs and Hoveyda-Grubbs catalysts are highly effective. Heterogeneous systems, such as ruthenium catalysts supported on mesoporous silica (B1680970) (SBA-15), offer advantages in terms of catalyst recovery and reuse.

Table 1: Olefin Metathesis Reactions of Cardanol and its Derivatives

| Starting Material | Reaction Type | Catalyst | Product(s) | Reference |

|---|---|---|---|---|

| Cardanol | Ethenolysis | Hoveyda-Grubbs 1st Gen (HG1) | 3-(non-8-enyl)phenol, 1-octene | |

| Cardanol | Ethenolysis | Grubbs 1st Gen (G1) | 3-(non-8-enyl)phenol (lower yield) | |

| Cardanol | Ethenolysis | Hoveyda-Grubbs 2nd Gen (HG2) | 3-(non-8-enyl)phenol (low yield) | |

| 3-(non-8-enyl)phenol | Isomerizing Ethenolysis | Not specified | 3-vinylphenol, propene | |

| Cardanol-based porphyrin | Ring-Closing Metathesis | Grubbs 1st Gen (C627) | Double-bridged porphyrin |

Thiol-ene and Thiol-epoxy Click Reactions

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Thiol-ene and thiol-epoxy reactions are prominent examples of click chemistry applied to cardanol derivatization, enabling the synthesis of functional polymers and polyols.

The thiol-ene reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond in the cardanol side chain. This method has been used to prepare photocurable polymers from allyl cardanol and thiol compounds at room temperature without the need for organic solvents.

A dual-click reaction strategy, combining thiol-ene and thiol-epoxy reactions, has been developed to synthesize cardanol-based polyols with high hydroxyl numbers. The process begins with the epoxidation of the phenolic hydroxyl group of cardanol to form cardanol glycidyl ether. Further epoxidation of the side chain double bonds can also be performed. Subsequent reaction with a thiol, such as 3-mercapto-1,2-propanediol, proceeds via two mechanisms: the thiol-ene reaction at the side-chain double bonds and the thiol-epoxy reaction at the glycidyl ether moiety. This dual approach significantly increases the hydroxyl functionality of the resulting polyol, making it a valuable building block for thermosetting polyurethanes. The polyols synthesized through this dual-click method exhibit higher hydroxyl numbers compared to those prepared by the thiol-ene reaction alone.

Multi-Functionalization Pathways

The inherent reactivity of cardanol at multiple sites—the phenolic hydroxyl group, the aromatic ring, and the unsaturated alkyl chain—provides diverse pathways for multi-functionalization. This allows for the creation of monomers and polymers with tailored properties.

One strategy involves the simultaneous or sequential modification of both the hydroxyl group and the side chain. For example, the phenolic hydroxyl can be reacted with epichlorohydrin to form a glycidyl ether, while the side chain's double bonds are epoxidized using peroxides. This creates a polyepoxide derivative.

Another approach is to introduce new functionalities that can participate in subsequent polymerization reactions. Cardanol can be derivatized with compounds like 3-aminopropyltriethoxysilane (B1664141) (APTES) or chlorotrimethylsilane (B32843) (TMSCl) to introduce polar amine and nonpolar silane (B1218182) groups, respectively. These functionalized cardanol derivatives can then be used as crosslinkers in reactions like inverse vulcanization with sulfur to produce polysulfides with tailored adhesion, wettability, and thermal properties.

Furthermore, cardanol can be converted into bisphenols by reacting the side chain unsaturation with another phenol (B47542) molecule under acidic catalysis. This increases the functionality and creates a building block for various polymers.

Catalytic Approaches in Cardanol Chemistry

Catalysis plays a pivotal role in the selective and efficient transformation of cardanol into a wide array of derivatives. Homogeneous, heterogeneous, and enzymatic catalysis have all been successfully employed.

Homogeneous catalysts are soluble in the reaction medium and are often highly active and selective. In cardanol chemistry, they are prominently used in olefin metathesis, as discussed previously, with ruthenium complexes like Grubbs and Hoveyda-Grubbs catalysts being prime examples.

Homogeneous catalysts have also been used for the hydrogenation of cardanol derivatives. For instance, the hydrogenation of 5-pentadecyl-ε-caprolactone, derived from cardanol, into the corresponding diol has been achieved using the homogeneous catalyst Ru-MACHO-BH. Additionally, ionic liquids, such as 1-methylimidazolium (B8483265) tetrafluoroborate, have been shown to act as homogeneous catalysts for the reaction between epoxidized cardanol and aromatic amines, facilitating the formation of aminohydrins under mild conditions.

Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages in terms of easy separation, recovery, and recyclability, contributing to greener chemical processes.

In the context of cardanol, heterogeneous catalysts have been extensively studied for hydrogenation reactions. A variety of metal-on-support catalysts, such as Pd/C, Ru/C, Rh/C, and Pt/Al2O3, have been screened for the hydrogenation of the aromatic ring of cardanol. Specifically, 10% Pd/C has been shown to selectively hydrogenate cardanol to 3-pentadecylcyclohexan-1-one. More advanced systems, like a trimetallic Ni-Co-Cu catalyst on a morphologically controlled alumina support, have been developed for the selective hydrogenation of the polyunsaturated side chains of cardanol to achieve a high fraction of monoenes.

Heterogeneous catalysts are also employed in other transformations. A cationic resin has been used to catalyze the epoxidation of the side chain olefins with peracetic acid. Furthermore, solid acid catalysts have been synthesized from crude CNSL itself by sulfonation of cardanol-formaldehyde polymers, creating a reusable and sustainable catalyst for various acid-catalyzed reactions.

Table 2: Heterogeneous Catalysts in Cardanol Hydrogenation

| Catalyst | Substrate | Product | Reference |

|---|---|---|---|

| 10% Pd/C | Cardanol | 3-pentadecylcyclohexan-1-one | |

| 5% Ru/C | Cardanol | 3-pentadecylcyclohexan-1-ol | |

| 5% Rh/C | Cardanol | 3-pentadecylphenol | |

| 10% Ni-5% Co-3% Cu/3% Zn-Al2O3 | Cardanol (polyenes) | Cardanol (high monoene content) |

Enzymatic catalysis offers a green and highly selective alternative for synthesizing cardanol derivatives under mild conditions. Enzymes like lipases can catalyze reactions with high regio- and chemoselectivity, often avoiding the need for harsh chemicals and high temperatures.

A key application of enzymatic catalysis in cardanol chemistry is in the synthesis of polyesters. For example, a cardanol-derived diol can be polymerized with dicarboxylic acids (like adipic or succinic acid) using an enzyme catalyst at temperatures around 85°C in a solventless system. This biocatalyzed polycondensation yields linear cardanol-based polyesters and oligoesters. Compared to traditional metal-catalyzed polymerization, which requires higher temperatures (e.g., 150°C), the enzymatic route often leads to products with less discoloration and potentially better homogeneity due to a narrower chain length distribution.

Enzymes have also been used in the epoxidation of the olefinic side chain of cardanol, providing another pathway to functionalized derivatives.

Polymer Chemistry and Material Systems from Cardanol

Cardanol (B1251761) as a Monomer Precursor for Advanced Polymers

The inherent functionalities of cardanol make it an excellent precursor for a variety of polymer systems. The phenolic hydroxyl group can readily participate in condensation reactions, while the double bonds in the alkyl side chain are amenable to addition polymerization. Furthermore, the long, hydrophobic C15 aliphatic chain imparts flexibility, hydrophobicity, and processability to the resulting polymers. This combination of a rigid aromatic core and a flexible aliphatic chain allows for the tailoring of material properties, from rigid thermosets to flexible elastomers.

Cardanol's utility as a monomer extends to the synthesis of several important classes of polymers, including phenolic resins, epoxy resins, benzoxazines, and polyurethanes. Its bio-based origin presents a sustainable alternative to petroleum-derived monomers, addressing the growing demand for environmentally friendly materials. Researchers have successfully functionalized cardanol to create novel monomers with enhanced reactivity and specific properties, further expanding its application in advanced material systems.

Condensation Polymerization Reactions

Condensation polymerization is a primary route for converting cardanol into valuable polymeric materials. This process involves the reaction of the phenolic hydroxyl group with other functional groups, leading to the formation of a polymer and the elimination of a small molecule, such as water.

Cardanol can be used as a partial or complete substitute for phenol (B47542) in the synthesis of phenolic resins, namely novolacs and resols. These resins are produced through the condensation reaction of cardanol with formaldehyde (B43269).

Novolac Resins: These are synthesized under acidic conditions with a molar excess of the phenolic component (cardanol) to formaldehyde. The resulting polymers are thermoplastic, meaning they can be repeatedly softened by heating and hardened by cooling. The reaction proceeds through the formation of methylene (B1212753) bridges connecting the aromatic rings of the cardanol units. To achieve a thermoset material, a curing agent, such as hexamethylenetetramine, is required to crosslink the linear novolac chains. The incorporation of cardanol into the novolac structure can enhance flexibility and impact resistance due to its long aliphatic side chain. However, it may also lead to a reduction in thermal stability and tensile strength compared to pure phenol-formaldehyde resins.

Resol Resins: In contrast, resol resins are prepared under alkaline conditions with a molar excess of formaldehyde. This results in the formation of hydroxymethyl groups on the aromatic ring of cardanol, which can then self-condense upon heating to form a crosslinked, thermoset network without the need for an external curing agent. The properties of cardanol-based resol resins can be tailored by adjusting the cardanol-to-formaldehyde molar ratio and the reaction conditions. Epoxidation of these resins with epichlorohydrin (B41342) has been shown to further modify their properties.

Table 1: Comparison of Cardanol-Based Novolac and Resol Resins

| Feature | Novolac Resins | Resol Resins |

| Catalyst | Acidic | Alkaline |

| Cardanol:Formaldehyde Ratio | Molar excess of cardanol | Molar excess of formaldehyde |

| Initial Product | Thermoplastic linear polymer | Thermosetting prepolymer with reactive methylol groups |

| Curing | Requires a curing agent (e.g., hexamethylenetetramine) | Cures upon heating (self-curing) |

| Structure | Primarily linked by methylene bridges | Contains hydroxymethyl groups and ether linkages |

Cardanol is an ideal phenolic precursor for the synthesis of bio-based benzoxazine (B1645224) resins. Benzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and near-zero shrinkage upon curing. The synthesis of cardanol-based benzoxazine monomers is typically achieved through a Mannich-like condensation reaction involving cardanol, a primary amine, and formaldehyde.

The reaction involves the formation of a six-membered heterocyclic oxazine (B8389632) ring. The long aliphatic chain of cardanol imparts flexibility and hydrophobicity to the resulting polybenzoxazine. The choice of the primary amine allows for the introduction of various functionalities, enabling the tailoring of the final polymer's properties. For instance, using diamines can lead to the formation of bifunctional benzoxazine monomers, which can result in a higher crosslink density and improved thermal and mechanical properties of the cured resin. The polymerization of benzoxazine monomers occurs through a thermally activated ring-opening polymerization, which proceeds without the release of any volatile byproducts.

Cardanol serves as a versatile starting material for the synthesis of polyols, which are key components in the production of polyurethanes. These polyols can be prepared through several chemical modification routes of the cardanol molecule.

One common method involves the epoxidation of the double bonds in the aliphatic side chain of cardanol, followed by a ring-opening reaction to introduce hydroxyl groups. The functionality of the resulting polyol (the number of hydroxyl groups per molecule) can be controlled by the extent of epoxidation and the choice of the ring-opening agent. For example, reaction with diethanolamine (B148213) can produce triols. Another approach is the reaction of cardanol with glycerol (B35011) monochlorohydrin to yield a triol.

Cardanol-based polyols are characterized by their hydrophobicity, which imparts excellent water resistance to the derived polyurethanes. The aromatic structure of cardanol also contributes to good thermal and chemical resistance. These polyols can be reacted with various isocyanates, such as diphenylmethane (B89790) diisocyanate (MDI), to form a wide range of polyurethane materials, from rigid foams to flexible coatings and elastomers. The properties of the final polyurethane are influenced by the hydroxyl value and functionality of the cardanol-based polyol.

Table 2: Research Findings on Cardanol-Based Polyols for Polyurethanes

| Polyol Synthesis Method | Resulting Polyol Characteristics | Polyurethane Properties |

| Epoxidation of side chain followed by ring-opening | Variable hydroxyl functionality | Rigid foams with low density and high compressive strength |

| Reaction with diethanolamine | Triol with specific hydroxyl value | Polyurethanes with good thermal stability and viscoelastic properties |

| Thiol-ene reaction with 2-mercaptoethanol | Polyols with high hydroxyl values | Rigid polyurethane foams with excellent physical and mechanical properties |

| Mannich reaction | Mannich polyols with lower viscosity | Rigid polyurethane foams with good fire-retardant properties |

Synthesis of Cardanol-Based Benzoxazine Resins

Addition Polymerization Mechanisms

The unsaturated C15 alkyl side chain of cardanol provides a reactive site for addition polymerization, offering another pathway to create novel polymers. This mechanism involves the opening of the double bonds in the side chain to form a polymer backbone.

To enhance the reactivity of the side chain towards radical polymerization, cardanol is often first functionalized to introduce more reactive groups, such as acrylates or methacrylates. This is typically done by reacting the phenolic hydroxyl group of cardanol with a precursor like acryloyl chloride or glycidyl (B131873) methacrylate (B99206).

The resulting acrylated or methacrylated cardanol monomers can then undergo radical polymerization, which can be initiated by thermal initiators (e.g., azobisisobutyronitrile - AIBN) or by photoinitiators under UV irradiation. The polymerization can be carried out in bulk, solution, or emulsion systems.

Conventional radical polymerization of cardanyl acrylate (B77674) often leads to crosslinked materials due to the presence of multiple double bonds in the side chains of some cardanol molecules and potential chain transfer reactions. However, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been employed to synthesize linear, well-defined polymers of cardanyl acrylate with controlled molecular weights and low polydispersity. These linear polymers can subsequently be crosslinked upon exposure to air or UV light.

The properties of the resulting polymers are influenced by the nature of the monomer (acrylate vs. methacrylate) and whether the side chain is saturated or unsaturated. For example, polymers derived from hydrogenated (saturated side chain) cardanyl acrylate exhibit different thermal properties compared to those from the unsaturated counterpart.

Photoinduced Polymerization for Network Formation

Photoinduced polymerization, or photopolymerization, is a process that utilizes light to initiate and propagate polymerization reactions, offering advantages such as high reaction rates at room temperature, low energy consumption, and the absence of volatile organic compound (VOC) emissions. This "green" technology has been successfully applied to cardanol-derived monomers to create polymer networks.

Cardanol can be functionalized with groups like epoxy or methacrylate, making it suitable for photopolymerization. For instance, cardanol methacrylate, when subjected to UV irradiation, can form crosslinked coatings. However, polymers derived solely from cardanol through this method may exhibit relatively low thermomechanical properties, often positioning them as reactive diluents or for use in non-structural applications like coatings. To enhance the mechanical properties of these materials, they can be combined with bio-based reinforcements, such as microfibrillated cellulose (B213188) (MFC), to create composites with improved characteristics.

The photopolymerization of cardanol derivatives can proceed through different mechanisms, including cationic and radical polymerization.

Cationic Photopolymerization: Epoxidized cardanol derivatives can undergo photoinduced cationic polymerization. This method has been used to create bio-based composites with cellulose microfibrils. A notable challenge with cationic photopolymerization in the context of cellulose-containing composites is the potential degradation of the cellulosic filler by the acidic species generated during the reaction, which can compromise the thermal stability of the final composite.

Radical Photopolymerization: (Meth)acrylated cardanol compounds are amenable to radical polymerization. This approach is considered advantageous when working with cellulosic fillers because it avoids the acidic degradation associated with cationic polymerization. Research has shown that self-standing, flexible bio-based composite films with good thermal and mechanical properties can be produced by the photoinduced radical polymerization of cardanol methacrylate with cellulosic fillers.

One area of exploration is the use of thiol-ene "click" chemistry in conjunction with photopolymerization. This reaction involves the stoichiometric addition of a multifunctional thiol to a multifunctional olefin. A cyanate (B1221674) ester derived from cardanol has been successfully cross-linked at room temperature through a synergistic thiol-ene reaction catalyzed by UV irradiation.

Cationic Polymerization Approaches

Cationic polymerization is a method of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the polymerization. This approach has been applied to cardanol and its derivatives, primarily targeting the unsaturated bonds in the C15 side chain or epoxidized functionalities.

Studies have investigated the use of cationic initiators, such as Lewis acids, to polymerize cardanol. The mechanism of this polymerization has been a subject of study, with evidence suggesting that the reaction may proceed through a stepwise mechanism rather than a chain mechanism as initially thought. The polymerization can be influenced by the state of the cardanol, with aged cardanol samples showing different reactivity compared to distilled samples.

Epoxidized cardanol derivatives are particularly well-suited for cationic polymerization. Cationic UV-curing of commercially available epoxidized cardanol has been reported, demonstrating its high reactivity and potential for creating crosslinked coatings with a range of thermomechanical properties. The incorporation of epoxidized cardanol into cationic UV-curable materials can offer balanced physiochemical properties and can act as a "humidity blocker," leading to more consistent monomer conversion in the presence of moisture.

The resulting polymers often exhibit a combination of properties derived from cardanol's unique structure: the rigidity of the aromatic ring and the flexibility of the long alkyl chain. This can lead to materials with increased hydrophobicity without a significant loss of flexibility or other properties like hardness and impact resistance.

A summary of findings from a study on the cationic UV-curing of epoxidized cardanol derivatives is presented below:

| Property Investigated | Observation |

| Monomer Conversion | Higher and more consistent conversion was found for thin film materials containing 10 wt.% epoxidized cardanol and 5 wt.% hydroxy-functional reactive diluents. |

| Physiochemical Properties | Epoxidized cardanol imparted balanced physiochemical properties to the cationic UV curable materials. |

| Humidity Resistance | Epoxidized cardanol showed potential as a humidity blocking reactive ingredient in cationic photoinduced materials. |

| Film Properties | Incorporation of epoxidized cardanol within an epoxy resin led to a high increase in film hydrophobicity without sacrificing flexibility or significantly altering hardness, solvent, and impact resistance. |

Synthesis of Other Cardanol-Based Polymer Classes

Epoxy Resins and Curing Agents

Cardanol is a valuable renewable resource for the synthesis of epoxy resins and curing agents, offering a bio-based alternative to conventional petroleum-derived materials like bisphenol A (BPA). The phenolic hydroxyl group of cardanol can be reacted with epichlorohydrin to produce cardanol-based epoxy resins. These resins can be either monofunctional, where only the phenolic hydroxyl is epoxidized, or multifunctional, where the unsaturations in the side chain are also epoxidized.

Monofunctional cardanol-based epoxy resins, while not capable of forming a crosslinked network on their own, are effective as reactive diluents or flexibilizers when blended with other epoxy resins like diglycidyl ether of bisphenol A (DGEBA). The introduction of cardanol's long, flexible alkyl side chain can reduce the brittleness of the cured epoxy system.

Cardanol can also be used to create multifunctional epoxy resins. For example, cardanol glycidyl ether can be chemically modified to create side-chain epoxidized cardanol glycidyl ether (SCECGE) with a higher epoxy functionality, enabling it to form a crosslinked network.

Cardanol-Based Curing Agents:

Cardanol is also extensively used to synthesize curing agents for epoxy resins. Phenalkamines, a class of Mannich base curing agents, are produced from the reaction of cardanol, an aldehyde (like formaldehyde), and a polyamine. These curing agents are known for their ability to cure epoxy resins at room temperature or even low temperatures, and they can cure on wet or underwater surfaces. The long hydrophobic alkyl chain of cardanol imparts excellent water resistance and flexibility to the cured epoxy.

Researchers have developed various cardanol-based curing agents to achieve specific properties. For instance, a light-colored cardanol-based epoxy curing agent was synthesized from cardanol butyl ether, formaldehyde, and diethylenetriamine (B155796). This curing agent, when used with DGEBA, resulted in a cured epoxy with a morphology of cavities dispersed within a continuous epoxy matrix, which significantly improved the lap shear strength and impact strength. In another study, flexible cardanol-based epoxy curing agents with thiourea (B124793) groups were synthesized, which showed high reactivity and improved the toughness of the cured epoxy resin.

The table below summarizes some research findings on cardanol-based epoxy resins and curing agents:

| Cardanol-Based Material | Synthesis / Application | Key Findings |

| Mono-functional Cardanol Epoxy Resin | Synthesized by reacting cardanol with epichlorohydrin. Used as a reactive diluent with DGEBA. | Reduces brittleness and creates more flexible systems. |

| Side-Chain Epoxidized Cardanol Glycidyl Ether (SCECGE) | Chemical modification of cardanol glycidyl ether. | Higher epoxy functionality allows for the formation of a crosslinked network. |

| Phenalkamine Curing Agent | Mannich reaction of cardanol, formaldehyde, and a polyamine. | Allows for low-temperature and rapid curing, even on wet surfaces. |

| Cardanol Butyl Ether-Based Curing Agent | Synthesized from cardanol butyl ether, formaldehyde, and diethylenetriamine. | Improved lap shear strength and impact strength of the cured epoxy. |

| Cardanol-Based Curing Agent with Thiourea Groups | Synthesized via a Mannich reaction. | High reactivity, low viscosity, and improved toughness of the cured epoxy resin. |

| Cardanol Epoxy/Clay Nanocomposite | Prepared using Girard's reagent as an organic modifier for the clay. | Significant improvement in thermal and mechanical properties, with a 970% increase in tensile strength. |

Vinyl Ester Polymers

Vinyl ester resins are thermosetting polymers that combine the desirable properties of epoxy resins with the rapid curing characteristics of unsaturated polyesters. They are typically synthesized by reacting an epoxy resin with an ethylenically unsaturated monocarboxylic acid, such as methacrylic acid. Cardanol's versatile structure allows for its incorporation into vinyl ester polymers, both as a component of the resin backbone and as a reactive diluent.

Cardanol-based vinyl ester resins can be synthesized from cardanol-based epoxidized novolac resin (CENR) and methacrylic acid. The resulting cardanol-based vinyl ester resin (CVER) can then be cured, often with the addition of a reactive diluent like styrene, to form a crosslinked network. The presence of the long, uncrosslinked C15 side chain from cardanol can lead to a reduction in the thermo-mechanical and mechanical properties compared to BPA-based vinyl ester resins. However, this also imparts flexibility to the polymer.

Research has focused on synthesizing novel cardanol-based vinyl ester resins to improve their properties. For example, a low-viscosity vinyl ester resin has been derived from side-chain epoxidized cardanol glycidyl ether (SCECGE). This resin was formulated with both petroleum-based (styrene) and bio-based (methacrylated lauric acid) reactive diluents.

The synthesis and curing of cardanol-based vinyl ester resins have been studied in detail. One study involved the synthesis of a cardanol-based epoxidized novolac vinyl ester resin (CNEVER) by reacting cardanol-based epoxidized novolac (CNE) resin with methacrylic acid in the presence of a triphenylphosphine (B44618) catalyst. The resin was then cured with benzoyl peroxide at elevated temperatures.

Polyamides

Cardanol can also serve as a starting material for the synthesis of polyamides, which are polymers containing repeating amide linkages. Cardanol-based polyamides can be synthesized through a polycondensation reaction. A common approach involves the functionalization of cardanol with maleic anhydride, followed by condensation with a diamine, such as diethylenetriamine (DETA). By varying the molar ratios of the acid and amine components, polyamides with different molecular weights and functionalities can be prepared.

These cardanol-based polyamides have found applications as curing agents or crosslinkers for other polymer systems, such as epoxy resins. For example, they have been used as a crosslinker in epoxy zinc-rich primers, where the increased crosslinking density contributes to enhanced chemical, solvent, and corrosion resistance.

The synthesis of cardanol-based polyamides has been described in patent literature, detailing the reaction of a maleinized cardanol intermediate with various polyamines like tetraethylenepentamine (B85490) (TEPA) and aminoethylpiperazine (AEP). These polyamides can be further modified, for instance, by reacting them with paraformaldehyde to create polyamide-phenalkamine curing agents.

Cyanate Ester Resins

Cyanate ester resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, low dielectric constants, and good processability. They polymerize through a cyclotrimerization reaction of cyanate ester groups to form a highly crosslinked polycyanurate network. The unique structure of cardanol, with its phenolic hydroxyl group and unsaturated side chain, makes it a suitable candidate for the synthesis of novel cyanate ester resins.

The hydroxyl group of cardanol can be converted to a cyanate ester group, typically by reaction with a cyanogen (B1215507) halide in the presence of a base. The resulting cardanol-based cyanate ester monomer possesses dual functionality: the cyanate ester group for cyclotrimerization and the unsaturated side chain which can participate in other crosslinking reactions, such as thiol-ene chemistry.

This dual functionality allows for the development of dual-cure systems. For example, a cardanol-based cyanate ester resin has been cross-linked with a trifunctional thiol via a thiol-ene reaction initiated by UV irradiation at room temperature. This approach combines the network formation from both cyanate ester cyclotrimerization and thiol-ene chemistry, potentially leading to unique network structures with a combination of rigid (from the triazine rings) and flexible (from the cardanol side chain and thiol-ene linkages) components. Such materials could have applications as tougheners for conventional cyanate ester resins or in the development of self-healing materials.

Polyesters

Cardanol, a renewable resource derived from cashew nut shell liquid (CNSL), serves as a valuable building block for the synthesis of polyesters, offering a bio-based alternative to petroleum-derived monomers. Current time information in Bangalore, IN. The creation of cardanol-based polyesters typically involves the chemical modification of cardanol to produce diol or polyol monomers, which can then undergo polycondensation with diacids or their derivatives.

One common strategy is to transform cardanol into a diol. For instance, a cardanol-derived diol can be produced through the ozonolysis of cardanol's unsaturated side chain, followed by a reduction reaction. This resulting diol, 8-(3-hydroxyphenyl) octanol (B41247) (HPO), can then be reacted with various diacid chlorides, such as adipoyl chloride (aliphatic) and terephthaloyl chloride (aromatic), in a 1:1 molar ratio to produce polyesters. Research has shown that these polymerization reactions can yield thermally stable polymers, with degradation temperatures reaching up to 400 °C. The thermal stability is notably influenced by the structure of the diacid comonomer; polyesters synthesized with aromatic diacid chlorides (terephthaloyl chloride) exhibit higher thermal stability compared to those made with aliphatic diacid chlorides (adipoyl chloride).

Another green and sustainable approach involves the enzymatic synthesis of fully bio-based polyesters. In this method, a cardanol-derived diol is polymerized with bio-derived diacids, such as succinic acid and adipic acid, using mild enzymatic catalysis in a solvent-free system. This process has been used to successfully synthesize linear cardanol-based polyesters with average molecular weights ranging from 1800 to 4100 g/mol and low dispersity. These polyesters have found applications as bio-based plasticizers, for example, in enhancing the flexibility and elongation at break of poly(lactic acid) (PLA). Current time information in Bangalore, IN.

The properties of these polyesters make them suitable for various applications, from specialty polymers to additives for bioplastics. However, many of the aromatic polyesters synthesized from cardanol are noted for their insolubility in common organic solvents, a characteristic typical of aromatic polyesters.

| Monomer 1 | Monomer 2 | Polymer Type | Synthesis Method | Thermal Stability (Td) | Reference |

| 8-(3-hydroxyphenyl) octanol (from Cardanol) | Terephthaloyl chloride | Aromatic-Aliphatic Polyester | Polycondensation | > 400 °C | |

| 8-(3-hydroxyphenyl) octanol (from Cardanol) | Adipoyl chloride | Aliphatic Polyester | Polycondensation | ~ 400 °C | |

| Cardanol-derived diol | Succinic acid / Adipic acid | Fully Bio-based Aliphatic Polyester | Enzymatic Catalysis | Not specified |

Cross-linking and Network Formation

The ability to form three-dimensional polymer networks through cross-linking is a key feature of cardanol-based materials, enabling their use in high-performance thermosets, coatings, and composites. Cross-linking can be achieved by targeting the different reactive sites on the cardanol molecule: the phenolic ring, the hydroxyl group, and, most commonly, the double bonds within the C15 aliphatic side chain.

Cross-linking via the Aliphatic Side Chain: The unsaturations in cardanol's side chain are primary sites for network formation.

Epoxidation Followed by Curing: The double bonds can be converted into oxirane (epoxy) rings. These epoxidized cardanol derivatives can then be cured with various hardeners, such as polyamines or anhydrides, to form a cross-linked epoxy network. The introduction of epoxy groups increases the functionality of the monomer, which can lead to networks with higher cross-link density and improved thermomechanical properties. However, the secondary epoxides formed on the side chain are less reactive than primary epoxides, which can result in incomplete curing and reduced cross-link density compared to systems with only primary epoxides.

Thiol-Ene Chemistry: This "click" reaction provides an efficient pathway to network formation by reacting the side-chain alkenes with multifunctional thiols (polythiols). This process can be initiated by UV irradiation and can proceed at ambient temperatures. A novel dual-cure approach combines thiol-ene chemistry with the cyclotrimerization of cyanate esters; the heat generated from the exothermic thiol-ene reaction initiates the curing of the cyanate ester groups, allowing for network formation without external heating.

Cross-linking via the Phenolic Ring:

Condensation with Formaldehyde: A traditional method for creating thermosets involves the condensation of cardanol with formaldehyde to produce novolac or resole resins. These prepolymers are then cured, often with the aid of metallic driers, to form highly cross-linked, rigid networks characteristic of phenolic resins. The cross-link density, and thus the rigidity and hardness of the final material, can be controlled by the cardanol-to-formaldehyde molar ratio.

The final properties of the network are highly dependent on the cross-linking method and density. The inherent long, flexible alkyl chain of cardanol tends to act as an internal plasticizer, often resulting in materials with lower glass transition temperatures (Tg) compared to fully aromatic analogues. Current time information in Bangalore, IN. However, increasing the cross-link density can effectively raise the Tg, hardness, and modulus of the material.

| Cross-linking Method | Cardanol Derivative | Curing Agent/Initiator | Key Network Feature | Resulting Tg | Reference |

| Thiol-Ene / Cyclotrimerization | Cardanol Cyanate Ester | Trifunctional Thiol / UV light | Synergistic dual-cure | -2.4 °C | |

| Epoxy Curing | Side-Chain Epoxidized Cardanol Glycidyl Ether | Diethylenetriamine (DETA) | Secondary epoxides on side chain | ~52 °C (DSC) | |

| Condensation Polymerization | Cardanol-Formaldehyde Resin | Metallic Driers (oxidative cure) | Rigid phenolic network | Not specified | |

| UV Curing | Cardanol-based Polyurethane Acrylate (PUA) | HEMA (reactive diluent) / Photoinitiator | High gel content (>93%) | Up to 67.2 °C |

Polymer Architectures and Structural Control

The control over polymer architecture—such as linear, branched, or hyperbranched structures—is fundamental to tailoring the macroscopic properties of materials. Cardanol's versatile chemical nature allows for the synthesis of various polymer architectures through different polymerization techniques.

Linear vs. Cross-linked Architectures: A significant challenge and opportunity in cardanol chemistry is controlling the reactivity of the side-chain double bonds.

Conventional Radical Polymerization of monomers like cardanyl acrylate often leads to in-situ cross-linking, resulting in an insoluble network structure rather than a linear polymer. This occurs as the propagating radical chains can react with the unsaturations present in the side chains of other monomer units or polymer chains.

Synthesis of Linear Polymers can be achieved by carefully selecting the reaction conditions. For example, the solution polymerization of cardanyl acrylate in a solvent like toluene (B28343) can produce a soluble, linear polymer. This linear polymer can then be isolated and subsequently converted into a cross-linked network film through autoxidation upon exposure to air or UV light. This two-step process demonstrates a clear method for architectural control, separating the initial chain growth from the final network formation. The properties differ dramatically: linear polymers are generally soluble and meltable, whereas their cross-linked counterparts are insoluble, infusible, and more thermally stable.

Controlled Radical Polymerization: To achieve well-defined polymer structures, controlled radical polymerization techniques are employed.

Atom Transfer Radical Polymerization (ATRP) has been successfully applied to cardanol-based monomers, such as cardanyl acrylate (CA) and its hydrogenated analogues. ATRP allows for the synthesis of linear polymers with predictable molecular weights and low polydispersity indices (PDI), signifying a high degree of structural control. This technique enables the creation of well-defined homopolymers and block copolymers from cardanol, providing access to materials with tunable properties that are not accessible through conventional free-radical methods.

Branched and Hyperbranched Architectures: Beyond simple linear chains, cardanol can be used to construct more complex, highly branched macromolecules.

Hyperbranched Polymers can be synthesized by reacting epoxidized cardanol with a multifunctional core, such as a dendritic polyol or a polycarboxylic acid. This approach results in a structure where numerous cardanol-derived chains are grafted onto a central core, creating a highly branched, three-dimensional architecture.

Branched Polyols can also be formed through the cationic polymerization of cardanol derivatives like cardanol alkyl alcohol ether. This reaction targets the side-chain double bonds for polymerization, forming oligomers while preserving the hydroxyl groups. The degree of polymerization and the number of remaining hydroxyl functionalities (from 2 to 10 per molecule) can be controlled by the reaction conditions, yielding branched polyols with high reactivity for further transformations. These branched architectures provide a higher density of functional groups compared to their linear analogues, which is advantageous for applications requiring high reactivity or specific core-shell properties.

| Polymerization Method | Monomer(s) | Resulting Architecture | Key Control Factor | Reference |

| Solution Polymerization | Cardanyl Acrylate | Linear (soluble) | Use of solvent (toluene) to prevent cross-linking | |

| Atom Transfer Radical Polymerization (ATRP) | Cardanyl Acrylate, Cardanyl Methacrylate | Linear (well-defined, low PDI) | ATRP catalyst/initiator system | |

| Polycondensation | Epoxidized Cardanol + Dendritic Polyol | Hyperbranched / Dendritic | Stoichiometry, nature of multifunctional core | |

| Cationic Polymerization | Cardanol Alkyl Alcohol Ether | Branched Polyol | Catalyst concentration, reaction time |

Role of Cardanol in Material Science Applications Focus on Chemical Integration

Utilization in Resin Systems for High-Performance Applications

Cardanol's inherent properties, such as hydrophobicity, thermal stability, and flexibility, make it a valuable component in the formulation of high-performance resins. It can be incorporated into both novolac and resol phenolic resins, where it can substitute phenol (B47542) by up to 30%, offering cost savings and improved characteristics. The presence of cardanol (B1251761) enhances flexibility, drying after baking, and electrical insulation properties.

Cardanol-based benzoxazines are another class of resins where this bio-based phenol shows significant promise. These resins can be synthesized through solvent-free methods and exhibit good mechanical, chemical, and solvent resistance properties. The polymerization of these benzoxazine (B1645224) monomers can be achieved thermally or catalytically, leading to the formation of high-performance polymers suitable for various applications.

| Resin System | Role of Cardanol | Resulting Properties |

| Phenolic Resins | Phenol substitute (up to 30%) | Improved flexibility, good drying, high electrical insulation, thermal stability. |

| Epoxy Resins | Co-monomer/Modifier | Increased flexibility, altered mechanical strength. |

| Benzoxazine Resins | Monomer precursor | Good mechanical, chemical, and solvent resistance. |

| Polyurethane Resins | Polyol precursor | Good thermal stability, hydrophobicity, and anticorrosive performance. |

Functionalization for Coatings and Surface Technologies

The unique structure of cardanol, with its hydrophobic alkyl chain and reactive phenolic group, makes it an excellent candidate for developing advanced coatings and surface technologies. Cardanol-based coatings exhibit inherent hydrophobicity, which translates to excellent water and corrosion resistance.

Cardanol can be functionalized in various ways to create high-performance coating systems. For example, it can be used to synthesize polyols for polyurethane (PU) coatings. These cardanol-based PU coatings demonstrate good thermal stability, smooth surface morphology, and significant anticorrosive properties, which can be further enhanced by incorporating nanoparticles. The resulting nanocomposite coatings show excellent gloss, hardness, flexibility, adhesion, and chemical resistance.

In the realm of epoxy coatings, cardanol derivatives are used to improve flexibility and water resistance. Blending cardanol-based epoxy resins with conventional bisphenol-A based resins can yield coatings with comparable or even superior properties to systems based solely on petroleum-derived components. Studies have shown that formulations with 40-60% of a DGEBPA replacement can achieve optimized physical, mechanical, and chemical properties.

Furthermore, cardanol-based benzoxazines are utilized in creating anticorrosive composite coatings. These can be combined with other materials like polyimide corrosion inhibitors to create coatings with excellent mechanical properties and corrosion protection. The development of waterborne cardanol-based systems, including polyurethane dispersions (PUDs) and epoxy curing agents, addresses the growing demand for environmentally friendly, low-VOC coatings. These waterborne systems maintain the beneficial properties of cardanol, such as corrosion resistance and flexibility.

Integration into Adhesives and Sealants

The inherent properties of cardanol, particularly its hydrophobicity and flexibility, make it a valuable component in the formulation of adhesives and sealants. The long aliphatic side chain of cardanol imparts excellent water resistance, a crucial property for durable bonding in various applications.

Cardanol-based materials are used to create strong and flexible adhesives capable of bonding dissimilar materials, such as metal to wood, which is particularly useful in the construction and automotive industries. Resole-type cardanol formaldehyde (B43269) resin solutions in alcohol are employed as adhesives for laminates. Additionally, alkemine condensates of cardanol are powerful adhesives used for metal-to-metal bonding.

Application as Polymer Modifiers and Reactive Diluents

Cardanol and its derivatives are widely used as polymer modifiers and reactive diluents, offering a bio-based alternative to petroleum-derived additives. The long, flexible aliphatic chain and the aromatic ring of cardanol contribute to improved flexibility, impact resistance, and chemical resistance in polymer formulations.

As a modifier, cardanol can act as a flexibilizer and accelerator in epoxy systems. Its incorporation helps to lower the viscosity of resin formulations, enabling higher solids content and reducing the need for volatile organic compounds (VOCs).

Cardanol has emerged as a promising raw material for the synthesis of bio-based plasticizers, offering a sustainable alternative to traditional phthalate (B1215562) plasticizers. The inherent flexibility of the long alkyl chain in cardanol makes it an effective internal plasticizer for various polymers.

Epoxidized and acetylated derivatives of cardanol have been successfully synthesized and evaluated as plasticizers for polyvinyl chloride (PVC). Research has shown that epoxidized acetylation cardanol can significantly decrease the glass transition temperature (Tg) of PVC, for example from 81.9°C to 1.6°C, indicating a substantial plasticizing effect. This modification also leads to a decrease in tensile strength and a dramatic increase in the elongation at break, transforming rigid PVC into a flexible material.

Similarly, epoxidized cardanol glycidyl (B131873) ether (ECGE) has been investigated as a bio-based plasticizer for PVC, often in combination with commercial plasticizers like dioctyl phthalate (DOP). The inclusion of ECGE has been found to increase both the tensile strength and elongation of PVC films, as well as enhance their thermal stability.

| Cardanol Derivative | Effect on PVC Properties |

| Epoxidized Acetylation Cardanol | Decreased Tg from 81.9°C to 1.6°C; Decreased tensile strength from 26.60 MPa to 8.06 MPa; Increased elongation at break from 167.21% to 905.44%. |

| Epoxidized Cardanol Glycidyl Ether (ECGE) | Increased tensile strength and percent elongation with increasing ECGE content; Improved thermal stability. |

Cardanol and its derivatives are increasingly being utilized as reactive diluents in UV-curable systems, contributing to the development of "green" and sustainable coatings and materials. The incorporation of cardanol-based monomers can reduce the viscosity of formulations, allowing for easier application and processing.

Various cardanol-based acrylate (B77674) and methacrylate (B99206) monomers have been synthesized and studied as reactive diluents. For instance, a novel UV-curable polyurethane acrylate (PUA) oligomer synthesized from cardanol exhibited a significant reduction in viscosity when blended with a reactive diluent like hydroxymethyl methacrylate (HEMA). Specifically, the viscosity of the C-PUA oligomer was reduced from 8360 mPa·s to 115 mPa·s with the addition of 40% HEMA.

Cardanol-based reactive diluents have been shown to impart desirable properties to UV-cured films, such as good thermal stability. Although some cardanol-based diluents may show a lower dilution effect compared to commercial alternatives due to their higher viscosity, they can still serve as effective partial replacements. Furthermore, the use of cardanol-based reactive diluents can help to reduce the volume shrinkage of UV-curable resins.

Bio-Based Plasticizers

Role in Composite Matrix Development

Cardanol's unique chemical structure and properties make it an attractive bio-based resin for the development of composite materials, particularly when combined with natural fibers. Its inherent biodegradability, high thermal stability, and fire retardant properties are advantageous for creating sustainable composite structures.

Cardanol-based resins, such as those derived from the polycondensation of cardanol and formaldehyde, can be used as the matrix for biocomposites. These resins can be further modified, for instance by adding an epoxy monomer, to create a thermosetting matrix. Research has shown that composites made with a cardanol-based matrix and reinforced with natural fibers like jute can achieve a high percentage of renewable materials, up to 73% by weight.

The mechanical properties of these biocomposites are influenced by the formulation of the cardanol-based resin and the type of fiber reinforcement. For example, the glass transition temperature (Tg) of the resin can be tailored by adjusting the curing cycle and formulation, typically ranging from 42°C to 56°C.

Furthermore, cardanol can be used to modify the surface of reinforcing fibers, such as carbon fibers, to improve the interfacial properties between the fiber and the polymer matrix. Grafting cardanol onto carbon fibers has been shown to increase the surface roughness, energy, and wettability, leading to improved interlaminar shear strength (ILSS) and enhanced anti-hydrothermal ageing properties of the resulting composites.

Advanced Analytical and Characterization Methodologies in Cardanol Research

Spectroscopic Techniques for Structural Elucidation of Derivatives and Polymers

Spectroscopy is a powerful tool for probing the molecular structure of cardanol (B1251761) and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to identify functional groups, confirm reaction products, and elucidate the intricate structures of cardanol-based polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of cardanol and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide extensive information about the molecular framework.

¹H NMR spectroscopy is instrumental in identifying the protons in different chemical environments within the cardanol molecule. For instance, the protons on the aromatic ring, the phenolic hydroxyl group, and the long aliphatic side chain exhibit characteristic chemical shifts. Analysis of a technical cardanol sample by ¹H NMR revealed a mixture of components with varying degrees of unsaturation in the C15 side chain: 8'-monoene (42%), 8',11'-diene (22%), and 8',11',14'-triene (36%), all with Z-configurations for the double bonds. In the synthesis of cardanol-based derivatives, such as cardanyl diphenylphosphate (CDPP), the shifting of proton signals corresponding to the phenyl group confirms the condensation reaction.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the benzene (B151609) ring, the aliphatic side chain, and any introduced functional groups are used to confirm the structure of cardanol derivatives and polymers. For example, in cardanol formaldehyde (B43269) oligomers, the resonance associated with the bridging methylene (B1212753) carbons is a characteristic feature observed in the ¹³C NMR spectrum.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are also employed for more complex structural assignments, allowing for the correlation of proton and carbon signals and providing a more complete picture of the molecular architecture.

Table 1: Representative ¹H NMR Chemical Shifts for Cardanol and its Derivatives

| Compound/Functional Group | Proton | Chemical Shift (ppm) | Reference |

| Cardanol | Aromatic Protons | 6.6 - 7.2 | |

| Cardanol | Phenolic OH | ~5.0 | |

| Cardanol | Olefinic Protons | 5.0 - 5.8 | |

| Cardanol | Terminal CH₃ | ~0.9 | |

| Cardanyl Diphenylphosphate (CDPP) | Aromatic Protons (shifted) | 7.11 - 7.34 | |

| Cardanol-based Benzoxazine (B1645224) | Oxazine (B8389632) Ring CH₂ | ~4.0 and ~4.8 |

This table is for illustrative purposes; actual chemical shifts can vary based on solvent and specific molecular structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

In the context of cardanol, FTIR is used to monitor the progress of reactions by observing the appearance or disappearance of characteristic absorption bands. For instance, the broad absorption band corresponding to the phenolic hydroxyl (-OH) group in cardanol (around 3300-3400 cm⁻¹) is a key feature. During the synthesis of derivatives like epoxidized novolac resins or benzoxazines, changes in this region, along with the appearance of new peaks, confirm the chemical transformation.

The FTIR spectrum of cardanol also shows characteristic peaks for the aromatic C=C stretching (around 1600 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and aliphatic C-H stretching (below 3000 cm⁻¹). When cardanol is used to synthesize polymers, such as polyurethanes, the appearance of a strong absorption band for the urethane (B1682113) carbonyl group (C=O) around 1700 cm⁻¹ provides clear evidence of polymerization.

Table 2: Key FTIR Absorption Bands in Cardanol and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Significance | Reference |

| Phenolic -OH | 3300 - 3400 (broad) | Present in cardanol, diminishes upon reaction | |

| Aromatic C-H | ~3010 | Indicates aromatic structure | |

| Aliphatic C-H | 2850 - 2950 | Corresponds to the long alkyl chain | |

| Aromatic C=C | ~1600 | Benzene ring stretching | |

| Oxirane Ring | ~915 | Confirms epoxidation of cardanol | |

| Urethane N-H | ~3300 | Formation of polyurethane | |

| Urethane C=O | ~1700 | Formation of polyurethane |

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It provides information about the mass-to-charge ratio of ionized molecules.

For the analysis of cardanol and its derivatives, MS can confirm the molecular weight of the synthesized products. However, for higher molecular weight species like oligomers and polymers, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly valuable. MALDI-MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules without significant fragmentation.

In the study of cardanol-based resins, MALDI-MS has been used to gain insights into the composition of phenolated and epoxidized cardanol. It allows for the identification of the various species present in these complex mixtures and helps in understanding the reactions occurring on the polyunsaturated C15 side chain. The coupling of SEC with MALDI-MS provides a powerful tool to deconvolute the complex chromatograms of these resins.

Fourier-Transform Infrared (FTIR) Spectroscopy

Chromatographic Techniques for Separation and Analysis of Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a complex natural product like cardanol, which is a mixture of several closely related compounds, chromatography is essential for both analysis and purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of the individual components of cardanol. Due to the different degrees of unsaturation in the aliphatic side chain, the various constituents of cardanol can be separated using reversed-phase HPLC.

In a typical reversed-phase HPLC setup with a C18 column, the elution order of the cardanol components is related to their polarity. The more unsaturated (and therefore more polar) components, such as the triene, elute earlier than the less unsaturated components like the monoene. This technique has been successfully used to separate the saturated, monoene, diene, and triene constituents of both cardanol and cardol.

HPLC is not only used for analytical purposes but also for preparative separations to isolate pure components for further research. The purity of isolated cardanol fractions is often confirmed by HPLC analysis. Furthermore, HPLC is used to monitor the composition of cardanol in various applications and to assess the efficiency of purification processes.

Table 3: Typical HPLC Retention Times for Cardanol Components on a C18 Column

| Component | Degree of Unsaturation | Relative Retention Time | Reference |

| Cardanol Triene | Tri-unsaturated | Shorter | |

| Cardanol Diene | Di-unsaturated | Intermediate | |

| Cardanol Monoene | Mono-unsaturated | Longer | |

| Saturated Cardanol | Saturated | Longest |

Relative retention times are dependent on the specific chromatographic conditions (mobile phase, flow rate, etc.).

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. It is an invaluable tool for characterizing polymers.

In cardanol research, GPC/SEC is primarily used to determine the molecular weight and molecular weight distribution of cardanol-based polymers and resins, such as novolacs and epoxidized resins. By comparing the elution volume of a polymer sample to those of known molecular weight standards, the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) can be determined.

This information is crucial for understanding how reaction conditions affect the degree of polymerization and for correlating the molecular weight of the polymer with its physical and mechanical properties. The off-line coupling of SEC with MALDI-MS has proven to be a powerful approach for the detailed characterization of complex cardanol-based resins, allowing for the mass spectrometric deconvolution of the SEC peaks.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Thermal Analysis of Polymerization Processes and Transitions

Thermal analysis techniques are crucial for investigating the polymerization (curing) behavior and thermal stability of cardanol-based polymers. These methods measure the physical and chemical properties of a material as a function of temperature or time.

Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing kinetics of thermosetting resins derived from cardanol. DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. For curing reactions, which are typically exothermic, DSC can determine key kinetic parameters such as the heat of reaction, the temperature at which the reaction begins, peaks, and ends, and the activation energy.

In cardanol research, DSC is widely used to investigate the curing of cardanol-based epoxy resins, vinyl esters, and benzoxazines. By performing non-isothermal scans at different heating rates, researchers can employ isoconversional methods, like the Kissinger or Friedman methods, to calculate the activation energy of the curing process. For example, a study on a cardanol-based vinyl ester resin determined an activation energy of 56.63 kJ mol−1. Another investigation into cardanol-modified phenolic resins calculated a higher decomposition activation energy of 198.81 kJ/mol compared to pure phenolic resin (129.70 kJ/mol), indicating improved thermal stability.

Table 2: Curing and Thermal Properties of Cardanol-Based Polymers from DSC Analysis

| Polymer System | Curing Exotherm Peak (°C) | Heat of Reaction (J/g) | Glass Transition Temperature (Tg) (°C) | Activation Energy (kJ/mol) |

| Cardanol-based Thermosetting Polymer | 88 | 93 | ~60 | Not Reported |

| Cardanol-based Vinyl Ester Resin | Varies with heating rate | Not Reported | Not Reported | 56.63 |

| Cardanol-Modified Phenolic Resin | Not Reported | Not Reported | Not Reported | 198.81 (Decomposition) |

| Cardanol-based Polyester | Not Applicable | Not Applicable | -47 to -36 | Not Applicable |

Thermogravimetric Analysis (TGA) for Decomposition Studies